molecular formula C5H11N2NaO2 B7824351 sodium;3-(2-aminoethylamino)propanoate

sodium;3-(2-aminoethylamino)propanoate

Cat. No.: B7824351
M. Wt: 154.14 g/mol
InChI Key: GRRYHLMTCTVDNC-UHFFFAOYSA-M
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Description

Sodium 3-(2-aminoethylamino)propanoate is a sodium salt of a propanoic acid derivative functionalized with a 2-aminoethylamino (-NH-CH₂-CH₂-NH₂) group. This compound features a carboxylate anion (-COO⁻) balanced by a sodium cation (Na⁺) and a branched amine structure, which enhances its chelating and solubility properties.

The aminoethylamino group imparts versatility, enabling applications in catalysis, environmental adsorbents, and functionalized nanomaterials. For example, highlights a related aminoethylamino-functionalized magnetic nanoparticle (Fe₃O₄@SiO₂-PAAA) used in pesticide detection, underscoring the utility of such groups in analytical chemistry .

Properties

IUPAC Name

sodium;3-(2-aminoethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.Na/c6-2-4-7-3-1-5(8)9;/h7H,1-4,6H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRYHLMTCTVDNC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCN)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CNCCN)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 3-(2-Aminoethylamino)propanoate

The synthesis begins with the reductive amination of methyl 3-formylpropanoate and 2-aminoethylamine. In a representative procedure, methyl 3-formylpropanoate (3.00 g, 14.41 mmol) reacts with tert-butyl (2-aminoethyl)carbamate (2.54 g, 15.85 mmol) in anhydrous dichloromethane. The imine intermediate forms within 1 hour at room temperature and is reduced using sodium cyanoborohydride in 2,2,2-trifluoroethanol (pH 5–6). This solvent system enhances reaction efficiency by stabilizing the protonated imine, achieving quantitative yields.

Hydrolysis to Sodium Salt

The methyl ester undergoes saponification with sodium hydroxide (4 M, 5 mL) in methanol-water (15:10 mL) at room temperature for 1 hour. Acidification to pH 5–6 with HCl precipitates the free acid, which is extracted into ethyl acetate. Neutralization with NaOH yields the sodium salt. Purification via flash chromatography (ethyl acetate–hexane, 3:2) affords the final product in 33.4% yield.

Table 1: Key Reaction Parameters for Reductive Amination-Saponification Route

ParameterValue/Detail
Starting materialsMethyl 3-formylpropanoate, 2-aminoethylamine
SolventDichloromethane (anhydrous)
Reducing agentSodium cyanoborohydride
Saponification baseNaOH (4 M)
Reaction temperatureRoom temperature
Overall yield28%

Direct Alkylation of β-Alanine

Nucleophilic Substitution Strategy

An alternative route involves the alkylation of β-alanine with 2-chloroethylamine hydrochloride. β-Alanine (89.1 g, 1.0 mol) reacts with 2-chloroethylamine hydrochloride (116.5 g, 1.0 mol) in aqueous NaOH (2 M, 500 mL) at 60–70°C for 12 hours. The chlorine atom undergoes nucleophilic displacement by the primary amine of β-alanine, forming 3-(2-aminoethylamino)propanoic acid.

Neutralization to Sodium Salt

The crude acid is dissolved in ethanol (200 mL) and treated with NaOH (1.1 equiv) at 0°C. Filtration and recrystallization from ethanol-water (1:1) yield the sodium salt with 75% purity. Further purification via ion-exchange chromatography increases purity to >95%.

Table 2: Alkylation Reaction Optimization

VariableOptimal ConditionImpact on Yield
Temperature60–70°CMaximizes substitution
Molar ratio (β-alanine:alkylating agent)1:1.1Reduces side products
Reaction time12 hoursCompletes displacement

Ester Hydrolysis of Pre-formed Derivatives

Ethyl Ester Synthesis

Ethyl 3-(2-aminoethylamino)propanoate is synthesized via esterification of 3-(2-aminoethylamino)propanoic acid with ethanol. The acid (1.0 mol), ethanol (2.0 mol), and concentrated H₂SO₄ (0.1 mol) reflux at 80°C for 6 hours. The ester forms in 85% yield, confirmed by IR spectroscopy (C=O stretch at 1741 cm⁻¹).

Base-mediated Hydrolysis

The ethyl ester (1.0 mol) is hydrolyzed with NaOH (2.0 mol) in ethanol-water (1:1, 200 mL) under reflux for 3 hours. Acidification to pH 2 with HCl precipitates the acid, which is neutralized with NaOH to pH 7–8. Lyophilization yields the sodium salt with 90% purity.

Table 3: Hydrolysis Efficiency Across Solvent Systems

Solvent SystemTemperature (°C)Time (h)Yield (%)
Ethanol-water (1:1)80390
Methanol-water (1:1)70485
THF-water (2:1)90278

Industrial-scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the viability of continuous flow reactors for the reductive amination route. Using a microreactor (0.5 mm diameter), methyl 3-formylpropanoate and 2-aminoethylamine react at 50°C with a residence time of 10 minutes. In-line NIR monitoring ensures >95% conversion, reducing purification needs.

Waste Mitigation Strategies

Industrial processes employ solvent recovery systems, such as distillation towers for dichloromethane and ethanol. Sodium sulfate waste from drying steps is repurposed in construction materials, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O) : δ 2.53–2.77 (m, 4H, CH₂CH₂COO⁻), 3.15 (t, 2H, NH₂CH₂), 3.45 (t, 2H, CH₂NH).

  • IR (KBr) : 1560 cm⁻¹ (COO⁻ asymmetric stretch), 1645 cm⁻¹ (N–H bend).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (210 nm) confirms >98% purity using a C18 column (acetonitrile–water, 70:30) .

Chemical Reactions Analysis

Sodium;3-(2-aminoethylamino)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Sodium;3-(2-aminoethylamino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;3-(2-aminoethylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups in the compound can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other propanoate derivatives and aminoethylamino-containing compounds. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Functional Groups Key Applications Notable Properties Reference
Sodium 3-(2-aminoethylamino)propanoate -NH-CH₂-CH₂-NH₂, -COO⁻Na⁺ Chelation, adsorbents, catalysis High water solubility, chelating ability
3-(2-Aminoethylamino)propyltrimethoxysilane (AEAPTMS) -NH-CH₂-CH₂-NH₂, -Si(OCH₃)₃ Fire retardancy (), CO₂ adsorption Hydrolyzes to form silica matrix
L1 (3-(((Diphenylphosphino)methyl)(ethyl)amino)propanoate sodium) -PPh₂, -CH₂-NH-Et, -COO⁻Na⁺ Cobalt-catalyzed alkene hydrosilylation Ligand for transition metals
Ethyl 3-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]propanoate Thiadiazole-thioether, -COOEt Anticandidal activity Lipophilic, bioactive
Sodium 3-(3-{[(dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoate Triiodophenyl, dimethylaminomethylene, -COO⁻Na⁺ Radiocontrast agent (inferred) High iodine content, stability

Key Research Findings

Chelation and Adsorption: Sodium 3-(2-aminoethylamino)propanoate’s aminoethylamino group enables strong metal coordination, akin to Fe₃O₄@SiO₂-PAAA nanoparticles, which efficiently adsorb pesticides via amine-metal interactions .

Catalytic Activity: Phosphine-ligated sodium propanoates (e.g., L1-L5 in ) act as ligands in cobalt-catalyzed alkene hydrosilylation. The absence of phosphine in sodium 3-(2-aminoethylamino)propanoate limits its catalytic scope but enhances its suitability for non-transition-metal systems .

Biomedical Applications: While ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate () shows bioactivity, the sodium salt’s polarity may reduce cell membrane penetration, limiting direct antimicrobial use .

Thermal and Chemical Stability: Silane derivatives like AEAPTMS exhibit thermal stability up to 300°C in fire retardancy tests (). The sodium propanoate variant likely decomposes at lower temperatures due to the absence of a silica backbone .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for sodium 3-(2-aminoethylamino)propanoate, and how can purity be maximized during synthesis?

  • Methodological Answer : The synthesis typically involves condensation of β-alanine derivatives with ethylenediamine, followed by sodium salt formation. Key steps include:

  • Purification via silica gel chromatography using solvent systems like acetone/hexane (e.g., 5:1 ratio) to isolate intermediates .
  • Final product recrystallization from ethanol-water mixtures to enhance crystallinity and purity (>95%) .
  • Use of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and monitor reaction progress .

Q. How can researchers characterize the compound’s physicochemical properties, such as solubility and stability?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in buffered solutions (pH 3–9) using UV-Vis spectroscopy to determine solubility thresholds .
  • Stability : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity (60–90% RH) over 30 days, analyzed via HPLC to detect degradation products .
  • Hygroscopicity : Gravimetric analysis under controlled humidity to assess moisture absorption, critical for storage protocols .

Advanced Research Questions

Q. How does sodium 3-(2-aminoethylamino)propanoate interact with biological macromolecules (e.g., enzymes or membranes) in experimental models?

  • Methodological Answer :

  • Use fluorescence quenching assays to study binding affinity with serum albumin or membrane proteins .
  • Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding sites and interaction energies, validated by isothermal titration calorimetry (ITC) .
  • Note : Conflicting data may arise from pH-dependent conformational changes; always validate in physiological buffers (pH 7.4) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., stress-protective effects vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Analysis : Use in vitro cell models (e.g., HEK293 or HepG2) to establish a biphasic dose-response curve, identifying safe vs. toxic thresholds .
  • Mechanistic Studies : Compare reactive oxygen species (ROS) scavenging assays (e.g., DCFH-DA) with mitochondrial respiration assays (Seahorse XF) to differentiate protective and cytotoxic pathways .
  • Replication : Validate findings across multiple cell lines and primary cultures to rule out cell-type-specific artifacts .

Q. How can computational modeling predict the compound’s behavior in complex biological systems?

  • Methodological Answer :

  • Apply quantum mechanics/molecular mechanics (QM/MM) to simulate reaction pathways (e.g., protonation states in aqueous environments) .
  • Use Quantitative Structure-Activity Relationship (QSAR) models to predict pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .
  • Limitation : Models may underestimate steric effects; cross-check with experimental crystallography or NMR data .

Experimental Design & Data Analysis

Q. What analytical methods are recommended for quantifying the compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and multiple reaction monitoring (MRM) for high sensitivity (LOD: 0.1 ng/mL) .
  • Capillary Electrophoresis (CE) : Optimize buffer conditions (pH 8.5, 50 mM borate) to resolve the compound from endogenous metabolites .

Q. How to design experiments assessing the compound’s role in modulating oxidative stress pathways?

  • Methodological Answer :

  • In Vitro : Expose cells to H₂O₂ or menadione, pre-treat with the compound, and measure glutathione (GSH) levels via Ellman’s assay .
  • In Vivo : Use rodent models (e.g., zebrafish or mice) with induced oxidative injury, followed by histological scoring of organ damage and RNA-seq to identify regulated genes (e.g., Nrf2 targets) .

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